Cas no 887343-51-3 (NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-)

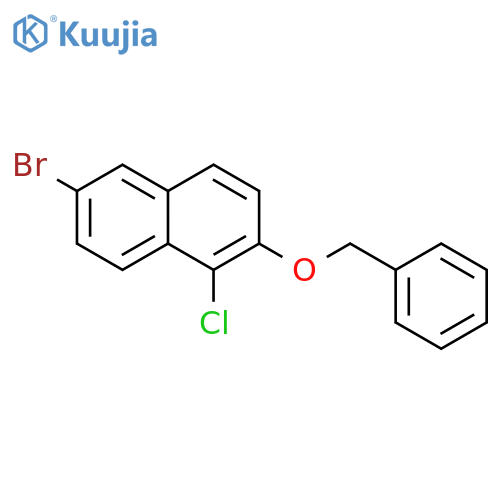

887343-51-3 structure

商品名:NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-

CAS番号:887343-51-3

MF:C17H12BrClO

メガワット:347.633583068848

MDL:MFCD22543740

CID:3474834

PubChem ID:57429272

NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- 化学的及び物理的性質

名前と識別子

-

- NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-

- 2-(benzyloxy)-6-bromo-1-chloronaphthalene

- 6-Benzyloxy-2-bromo-5-chloronaphthalene

- 6-bromo-1-chloro-2-phenylmethoxynaphthalene

- 6-Benzyloxy-2-bromo-5-chloro-napthalene

- SCHEMBL1274260

- 887343-51-3

- CS-0194813

- E92447

- MFCD22543740

- OPWJSCZEMUVBLT-UHFFFAOYSA-N

- DA-01514

-

- MDL: MFCD22543740

- インチ: InChI=1S/C17H12BrClO/c18-14-7-8-15-13(10-14)6-9-16(17(15)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2

- InChIKey: OPWJSCZEMUVBLT-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC2=C(C3=CC=C(C=C3C=C2)Br)Cl

計算された属性

- せいみつぶんしりょう: 345.97601Da

- どういたいしつりょう: 345.97601Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 9.2Ų

NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516360-500mg |

6-Benzyloxy-2-bromo-5-chloronaphthalene; . |

887343-51-3 | 500mg |

€604.90 | 2025-03-19 | ||

| Aaron | AR00H4XT-500mg |

2-(Benzyloxy)-6-bromo-1-chloronaphthalene |

887343-51-3 | 95% | 500mg |

$691.00 | 2025-02-12 | |

| Aaron | AR00H4XT-250mg |

2-(Benzyloxy)-6-bromo-1-chloronaphthalene |

887343-51-3 | 95% | 250mg |

$609.00 | 2025-02-12 | |

| abcr | AB516360-1 g |

6-Benzyloxy-2-bromo-5-chloronaphthalene; . |

887343-51-3 | 1g |

€1,034.20 | 2023-04-17 | ||

| abcr | AB516360-250 mg |

6-Benzyloxy-2-bromo-5-chloronaphthalene; . |

887343-51-3 | 250MG |

€442.70 | 2023-04-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1265483-1g |

6-Benzyloxy-2-bromo-5-chloronaphthalene |

887343-51-3 | 97% | 1g |

¥9382.00 | 2024-04-26 | |

| abcr | AB516360-1g |

6-Benzyloxy-2-bromo-5-chloronaphthalene; . |

887343-51-3 | 1g |

€824.40 | 2025-03-19 | ||

| abcr | AB516360-500 mg |

6-Benzyloxy-2-bromo-5-chloronaphthalene; . |

887343-51-3 | 500MG |

€752.80 | 2023-04-17 | ||

| abcr | AB516360-250mg |

6-Benzyloxy-2-bromo-5-chloronaphthalene; . |

887343-51-3 | 250mg |

€439.00 | 2025-03-19 | ||

| Ambeed | A639676-1g |

2-(Benzyloxy)-6-bromo-1-chloronaphthalene |

887343-51-3 | 97% | 1g |

$891.0 | 2024-08-02 |

NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)- 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

887343-51-3 (NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 624-75-9(Iodoacetonitrile)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:887343-51-3)NAPHTHALENE, 6-BROMO-1-CHLORO-2-(PHENYLMETHOXY)-

清らかである:99%

はかる:1g

価格 ($):802.0